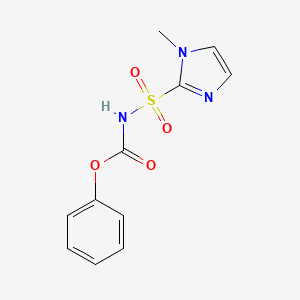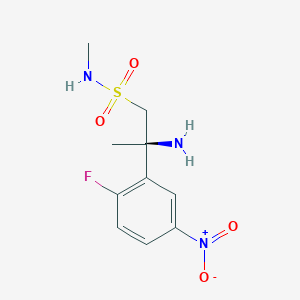
(R)-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an amino group, a fluoro-substituted nitrophenyl group, and a sulfonamide group, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Methylation: Methylation of the amine group to form the final product.
Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of ®-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group results in amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its sulfonamide group is known to interact with enzymes and proteins, making it a candidate for enzyme inhibition studies.
Medicine
In medicine, ®-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide is investigated for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ®-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluoro and nitro groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-amino-2-(2-chloro-5-nitrophenyl)-N-methylpropane-1-sulfonamide
- ®-2-amino-2-(2-bromo-5-nitrophenyl)-N-methylpropane-1-sulfonamide
- ®-2-amino-2-(2-iodo-5-nitrophenyl)-N-methylpropane-1-sulfonamide
Uniqueness
Compared to similar compounds, ®-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group is known for its electron-withdrawing properties, which can affect the compound’s stability and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H14FN3O4S |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-fluoro-5-nitrophenyl)-N-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C10H14FN3O4S/c1-10(12,6-19(17,18)13-2)8-5-7(14(15)16)3-4-9(8)11/h3-5,13H,6,12H2,1-2H3/t10-/m0/s1 |
Clé InChI |
XAWFTBLLKNFYHE-JTQLQIEISA-N |
SMILES isomérique |
C[C@](CS(=O)(=O)NC)(C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
SMILES canonique |
CC(CS(=O)(=O)NC)(C1=C(C=CC(=C1)[N+](=O)[O-])F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


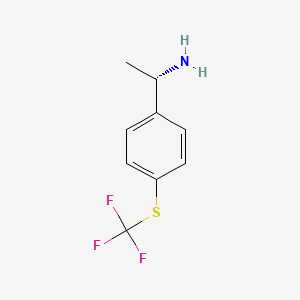

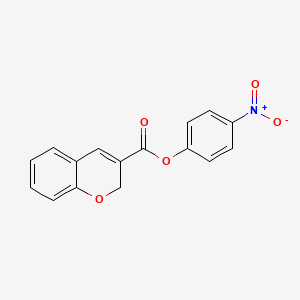
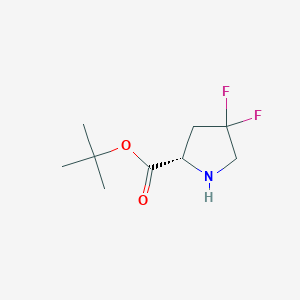
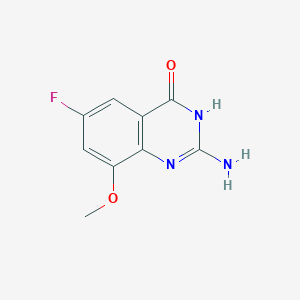

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B12942851.png)
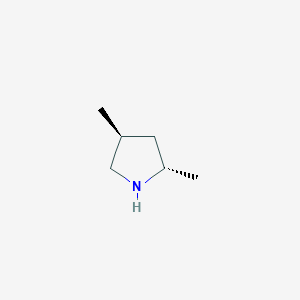

![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)


![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)
